molecular formula C16H12N2O B056910 2-Styrylquinazolin-4(3H)-one CAS No. 4765-58-6

2-Styrylquinazolin-4(3H)-one

Cat. No.: B056910
CAS No.: 4765-58-6
M. Wt: 248.28 g/mol
InChI Key: JDEJRLXMWUYMSS-ZHACJKMWSA-N
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Description

CL-104659 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-104659 typically involves a series of well-defined chemical reactions. One common method includes the use of bis-(trichloromethyl) carbonate and N,N-dimethylformamide as catalysts. This method is known for its efficiency and yields high-purity products under relatively mild conditions .

Industrial Production Methods

In industrial settings, the production of CL-104659 often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and high yield. The use of advanced catalytic systems and continuous monitoring of reaction parameters are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

CL-104659 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in the oxidation state of the compound.

    Reduction: This reaction involves the gain of electrons and a decrease in the oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The reactions of CL-104659 often involve common reagents such as sodium hydroxide, chlorine gas, and various organic solvents. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from the reactions of CL-104659 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various chlorinated derivatives, while substitution reactions can yield a wide range of substituted compounds.

Scientific Research Applications

CL-104659 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CL-104659 involves its interaction with specific molecular targets and pathways. This compound can act as an electron donor or acceptor, depending on the reaction conditions. Its reactivity is influenced by the presence of specific functional groups and the overall molecular structure .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to CL-104659 include:

Uniqueness

What sets CL-104659 apart from these similar compounds is its unique combination of stability and reactivity. Unlike chlorine dioxide, which is highly reactive and unstable, CL-104659 offers a more controlled reactivity, making it suitable for a wider range of applications. Additionally, its ability to form stable complexes with various metals further enhances its versatility in scientific research .

Properties

CAS No.

4765-58-6

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C16H12N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b11-10+

InChI Key

JDEJRLXMWUYMSS-ZHACJKMWSA-N

SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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